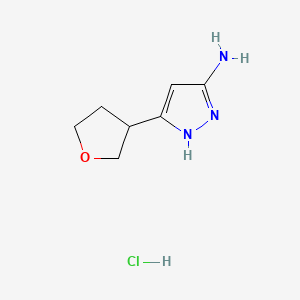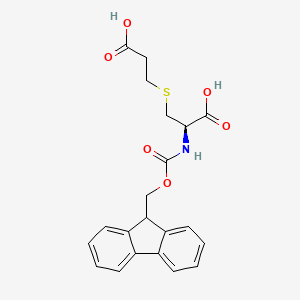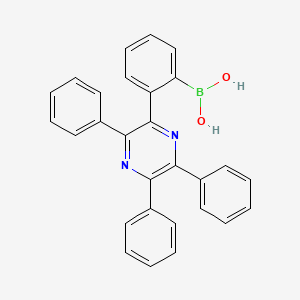
Tos-PEG2-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tos-PEG2-acid, also known as 3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoic acid, is a polyethylene glycol (PEG) linker containing a tosyl group and a terminal carboxylic acid. The tosyl group is a good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary and secondary amines to form stable amide bonds. This compound is widely used in various chemical and biological applications due to its solubility in aqueous media and its ability to form stable linkages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tos-PEG2-acid is synthesized through a series of chemical reactions involving the tosylation of polyethylene glycol (PEG) and subsequent functionalization with a carboxylic acid group. The general synthetic route involves the reaction of diethylene glycol with tosyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as chromatography and crystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Tos-PEG2-acid undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles such as thiols and amines.
Amide Bond Formation: The terminal carboxylic acid reacts with primary and secondary amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols and amines, and the reaction is typically carried out in an organic solvent at room temperature.
Amide Bond Formation: Coupling agents such as EDC or DCC are used, and the reaction is often performed in the presence of a base like triethylamine to facilitate the formation of the amide bond.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted PEG derivatives where the tosyl group is replaced by the nucleophile.
Amide Bond Formation: The major products are PEG derivatives with stable amide linkages.
Applications De Recherche Scientifique
Tos-PEG2-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability and reduce the immunogenicity of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings due to its ability to form stable linkages and improve solubility
Mécanisme D'action
The mechanism of action of Tos-PEG2-acid involves its ability to form stable linkages with various biomolecules and polymers. The tosyl group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of different functional groups. The terminal carboxylic acid reacts with amines to form stable amide bonds, which are resistant to hydrolysis and enzymatic degradation. This makes this compound an ideal linker for modifying biomolecules and enhancing their properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tos-PEG2-OH: Contains a hydroxyl group instead of a carboxylic acid.
Azido-PEG4-Val-Ala-PAB: Contains an azide group and a cleavable linker for specific applications in drug delivery
Uniqueness
Tos-PEG2-acid is unique due to its combination of a tosyl group and a terminal carboxylic acid, which allows for versatile chemical modifications. Its ability to form stable amide bonds and its solubility in aqueous media make it particularly valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H16O6S |
|---|---|
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoic acid |
InChI |
InChI=1S/C12H16O6S/c1-10-2-4-11(5-3-10)19(15,16)18-9-8-17-7-6-12(13)14/h2-5H,6-9H2,1H3,(H,13,14) |
Clé InChI |
OHCFWABZSDYCKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)
![9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)


![1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)
![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)

![4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)

![5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
![[(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)

![[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate](/img/structure/B13706269.png)

